
tert-Butyl 4-hydroxyoctahydro-1H-indole-1-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents . The title compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .Molecular Structure Analysis
The molecular formula of Tert-Butyl 4-hydroxyoctahydro-1H-indole-1-carboxylate is C13H23NO3 . The molecular weight is 241.33 g/mol . The InChI string is InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-8-7-9-10(14)5-4-6-11(9)15/h9-11,15H,4-8H2,1-3H3 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 241.33 g/mol , XLogP3-AA of 1.8 , one hydrogen bond donor count , three hydrogen bond acceptor count , two rotatable bond count , and a topological polar surface area of 49.8 Ų .Applications De Recherche Scientifique
Catalytic Applications
In a study by Shen et al. (2012), tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate was used as a catalyst for the chemoselective aerobic oxidation of allylic and benzylic alcohols. This process facilitated the transformation of these alcohols into α,β-unsaturated carbonyl compounds efficiently, without affecting non-allylic alcohols (Shen et al., 2012).
Synthesis of Spirocyclic Indoline Lactone
Hodges et al. (2004) demonstrated the base-promoted cyclization of tert-butyl [2-(benzylideneamino)phenyl]acetate, leading to the high-yield production of 3-allyl-2-phenyl-2,3-dihydro-1H-indole-3-carboxylic acid, tert-butyl ester as a single diastereomer. This process contradicted previous studies that reported failed cyclization under similar conditions (Hodges et al., 2004).
Synthesis of tert-Butyl Esters
Fritsche et al. (2006) explored the synthesis of tert-butyl esters of indole-5-carboxylic acid and related compounds such as benzofuran- and benzothiophene-5-carboxylic acid. This synthesis involved reacting the corresponding carboxylic acids with tert-butyl trichloroacetimidate (Fritsche et al., 2006).
Synthesis of Gamma-Carbolines
Zhang et al. (2003) reported the palladium-catalyzed intramolecular iminoannulation of tert-butylimines derived from N-substituted 2-bromo-1H-indole-3-carboxaldehydes. This process yielded various gamma-carboline derivatives with an additional ring fused across the 4- and 5-positions (Zhang et al., 2003).
X-Ray Studies and Molecular Packing
Thenmozhi et al. (2009) conducted X-ray studies on tert-butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-bromomethyl-1H-indole-1-carboxylate, revealing its molecular structure and packing in the crystal. This study provided insights into the molecular arrangement and interactions within the crystal (Thenmozhi et al., 2009).
Orientations Futures
The unique structure and diverse applications of Tert-Butyl 4-hydroxyoctahydro-1H-indole-1-carboxylate make it an intriguing subject for further exploration and experimentation. It could potentially serve as a precursor to biologically active natural products , opening up new avenues for research in medicinal chemistry and drug discovery.
Mécanisme D'action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and functional groups present in the derivative.
Mode of Action
The interaction of indole derivatives with their targets can result in a variety of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole is an important heterocyclic system that provides the skeleton to many bioactive compounds . The specific biochemical pathways affected by an indole derivative would depend on its structure and the biological targets it interacts with.
Result of Action
The molecular and cellular effects of an indole derivative’s action would depend on its specific biological activities. For example, an indole derivative with anticancer activity might inhibit cell proliferation or induce apoptosis in cancer cells .
Analyse Biochimique
Biochemical Properties
tert-Butyl 4-hydroxyoctahydro-1H-indole-1-carboxylate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . The compound’s hydroxyl group allows it to form hydrogen bonds with amino acid residues in enzyme active sites, thereby influencing enzyme activity and specificity. Additionally, this compound can interact with proteins involved in signal transduction pathways, modulating their activity and affecting downstream cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and alterations in cellular metabolism . These effects can result in varied cellular responses, such as changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage or apoptosis.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These interactions can influence metabolic pathways, resulting in changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound are critical for its biological activity, as they determine the concentration of the compound at its site of action.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization, as it may interact with different biomolecules in various subcellular environments . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and biological effects.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-Butyl 4-hydroxyoctahydro-1H-indole-1-carboxylate involves the reaction of tert-butyl 4-bromo-3-hydroxyoctahydro-1H-indole-1-carboxylate with sodium hydride followed by treatment with tert-butyl nitrite.", "Starting Materials": [ "tert-butyl 4-bromo-3-hydroxyoctahydro-1H-indole-1-carboxylate", "sodium hydride", "tert-butyl nitrite" ], "Reaction": [ "Step 1: Dissolve tert-butyl 4-bromo-3-hydroxyoctahydro-1H-indole-1-carboxylate in dry tetrahydrofuran (THF) and add sodium hydride.", "Step 2: Stir the mixture at room temperature for 30 minutes.", "Step 3: Add tert-butyl nitrite dropwise to the reaction mixture.", "Step 4: Stir the reaction mixture at room temperature for 2 hours.", "Step 5: Quench the reaction by adding water and extract the product with ethyl acetate.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Step 7: Purify the crude product by column chromatography to obtain tert-Butyl 4-hydroxyoctahydro-1H-indole-1-carboxylate." ] } | |
Numéro CAS |
543910-49-2 |
Formule moléculaire |
C13H23NO3 |
Poids moléculaire |
241.33 g/mol |
Nom IUPAC |
tert-butyl (3aR,4S,7aR)-4-hydroxy-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-8-7-9-10(14)5-4-6-11(9)15/h9-11,15H,4-8H2,1-3H3/t9-,10-,11+/m1/s1 |
Clé InChI |
MRMYRYLVMIZVQM-MXWKQRLJSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1CCC[C@@H]2O |
SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCCC2O |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2C1CCCC2O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


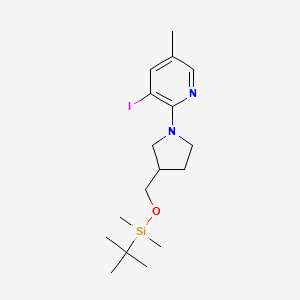
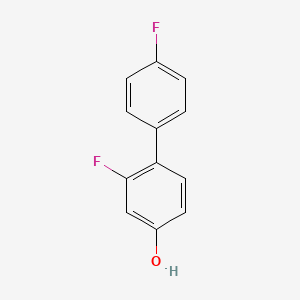
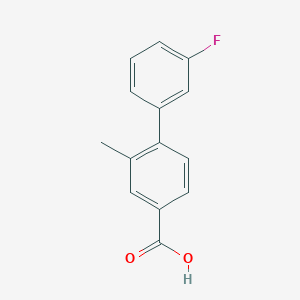
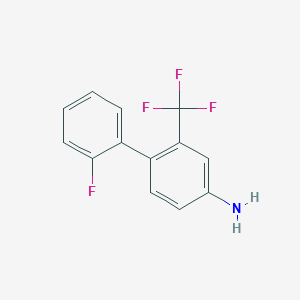

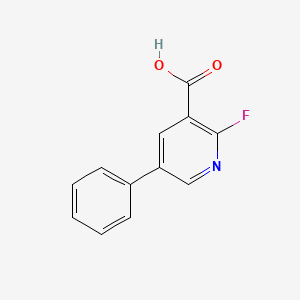



![1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone](/img/structure/B1440386.png)
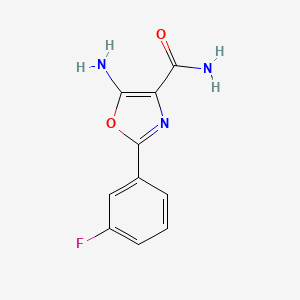
![N-[2-Amino-4-(piperidin-1-ylsulfonyl)-phenyl]-beta-alanine](/img/structure/B1440389.png)
![[4-(4-Methoxy-phenyl)-piperazin-1-yl]-acetic aciddihydrochloride](/img/structure/B1440390.png)
![3-(1-Piperidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1440391.png)
